1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

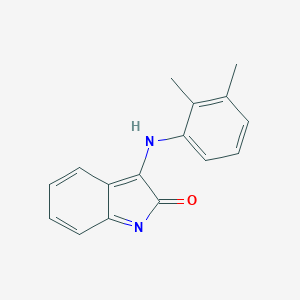

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a chemical compound with the molecular formula C23H23N3O2 . It has an average mass of 373.448 Da and a monoisotopic mass of 373.179016 Da .

Synthesis Analysis

The synthesis of a similar compound, (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl)imidazolidine-1-yl) ethaneamine, has been reported . The synthesis involved a condensation reaction between N′-(2-aminoethyl)-ethane-1,2-diamine and 4-nitrobenzaldehyde in a 1:2 ratio .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 54 bonds . There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 tertiary amines (aliphatic), and 1 nitro group (aromatic) .Scientific Research Applications

Synthesis and Characterization

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine and related compounds have been synthesized and characterized in various studies. These compounds exhibit a range of properties due to the presence of the imidazolidine moiety, which is a significant heterocyclic structure in medicinal chemistry.

- Montazerozohori et al. (2014) synthesized an imidazolidine Schiff base ligand and its metal complexes, exploring their spectral characterization, electrochemical, thermal, and antimicrobial properties. The study provided insights into the coordination chemistry of imidazolidine compounds with metal ions (Montazerozohori, Musavi, Naghiha, & Veyseh, 2014).

- Gomes et al. (2019) focused on the crystal structure and Hirshfeld surface analysis of an imidazolidine derivative, contributing to the understanding of the molecular geometry and intermolecular interactions of such compounds (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).

Biological Evaluation

Imidazolidine derivatives have been evaluated for various biological activities, including anti-inflammatory and antimicrobial effects. The structural modification of the imidazolidine ring has been a key focus in enhancing the biological efficacy of these compounds.

- Husain et al. (2015) investigated the anti-inflammatory and analgesic activities of substituted-imidazolidine derivatives, identifying several compounds with promising actions. This study highlights the therapeutic potential of imidazolidine derivatives in inflammation and pain management (Husain, Ahmad, Khan, Asif, Bhutani, & Al-Abbasi, 2015).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of imidazolidine derivatives have been explored, showing effectiveness against a range of microbial strains.

- Abood et al. (2018) synthesized imidazolidine derivatives containing 1,3,4-oxadiazole moiety and evaluated their antibacterial activities, demonstrating the potential use of these compounds in combating bacterial infections (Abood, Ali, Qabel, & Rasheed, 2018).

Future Directions

properties

IUPAC Name |

1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZVRWIMOXMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390089.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B390090.png)

![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)

![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitrobenzohydrazide](/img/structure/B390095.png)

![N-{4-[(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}acetamide](/img/structure/B390097.png)

![2-(3,5-dimethylphenoxy)-N'~1~-{(E)-1-[3-({(E)-2-[2-(3,5-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide](/img/structure/B390098.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)

![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)